molecular formula C19H19N3O4 B2540390 2-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide CAS No. 896367-29-6

2-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide

Cat. No.: B2540390
CAS No.: 896367-29-6
M. Wt: 353.378
InChI Key: LJFMWGZZWRAGOY-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide is a synthetic acetamide derivative featuring a 4-nitrophenyl group and a substituted pyrrolidinone ring. The compound’s structure combines a nitro-substituted aromatic system with a pyrrolidinone scaffold, which is often associated with conformational rigidity and hydrogen-bonding capabilities. For instance, related acetamide derivatives with p-tolyl or nitrophenyl substituents have been synthesized via condensation and cyclization reactions (e.g., ethanol recrystallization methods) .

Properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-13-2-6-16(7-3-13)21-12-15(11-19(21)24)20-18(23)10-14-4-8-17(9-5-14)22(25)26/h2-9,15H,10-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFMWGZZWRAGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C19H19N3O4
  • Molecular Weight : 353.378 g/mol
  • CAS Number : 896367-29-6
  • Structure : The compound features a pyrrolidine ring, a nitrophenyl group, and an acetamide moiety, contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including 2-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.

Microorganism MIC (mg/mL) Activity
Staphylococcus aureus0.0039 - 0.025Strong antibacterial effect
Escherichia coli0.0039 - 0.025Strong antibacterial effect
Candida albicans3.125 - 100Moderate antifungal effect

The compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particularly low MIC values indicating high potency against pathogens like S. aureus and E. coli .

The antimicrobial effects of this class of compounds are believed to be associated with their ability to interfere with bacterial cell wall synthesis and function. The presence of electron-withdrawing groups, such as the nitro group, enhances the activity by increasing the compound's lipophilicity and cellular uptake .

Study on Antibacterial Activity

In a comparative study of various pyrrolidine derivatives, 2-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide was tested alongside established antibiotics. The results indicated that this compound exhibited superior activity against S. aureus, outperforming standard treatments like ciprofloxacin .

Antifungal Evaluation

Another significant study evaluated the antifungal properties of the compound against Candida species. The results demonstrated that it effectively inhibited fungal growth at concentrations lower than many traditional antifungals, suggesting its potential as a novel therapeutic agent for fungal infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several classes of bioactive molecules, including thiadiazoles, benzothiazoles, and pyridine-containing acetamides. Below is a detailed comparison based on substituent effects, biological activity, and binding interactions:

Table 1: Comparison of Structural Analogs

Compound Name/Structure Key Substituents Biological Activity/Interaction Affinity/Effectiveness Reference
2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide 4-Nitrophenyl, benzothiazole Anticonvulsant (MES method) 100% effectiveness
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide 4-Methoxyphenyl, methyl-benzothiazole Anticonvulsant (MES method) 100% effectiveness
2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) 3-Cyanophenyl, pyridine SARS-CoV-2 main protease inhibition Binding affinity >-22 kcal/mol
2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) 5-Chlorothiophene, pyridine SARS-CoV-2 main protease inhibition Binding affinity >-22 kcal/mol
2-(4-Nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide (Target Compound) 4-Nitrophenyl, pyrrolidinone Theoretical: Enzyme inhibition or receptor binding (unconfirmed) N/A

Key Observations

The pyrrolidinone ring in the target compound may confer conformational rigidity, contrasting with the planar thiadiazole or pyridine systems in analogs. This could influence target selectivity or pharmacokinetic properties.

Biological Activity Trends

  • Thiadiazole derivatives with nitrophenyl substituents (e.g., ) demonstrated 100% efficacy in anticonvulsant models, suggesting that the nitro group’s electronic properties are critical for activity.
  • Pyridine-linked acetamides (e.g., 5RGX, 5RH1 ) showed strong binding to SARS-CoV-2 protease via interactions with HIS163 and ASN142, highlighting the role of aromatic heterocycles in enzyme inhibition.

The nitro group may enhance binding affinity in hydrophobic environments, while the pyrrolidinone could provide a unique spatial arrangement for hydrogen bonding.

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